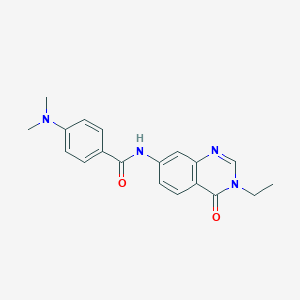
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate, also known as EFCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCP is a piperidine derivative that exhibits interesting biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit interesting biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to reduce the level of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate exhibits several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate also exhibits good stability and solubility in various solvents. However, one of the limitations is that it exhibits low bioavailability and poor pharmacokinetic properties. This makes it challenging to use Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate in in vivo studies and clinical trials.
Orientations Futures
There are several future directions for the research on Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate. One of the directions is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to optimize its pharmacokinetic properties by synthesizing analogs and derivatives that exhibit improved bioavailability and metabolic stability. Furthermore, the mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate needs to be further elucidated to understand its full potential in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate involves the condensation of furan-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the esterification of the resulting product with ethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The purity and yield of the final product can be optimized by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been reported to possess anticancer properties and is being investigated as a potential chemotherapeutic agent. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been used as a precursor for the synthesis of other piperidine derivatives that exhibit interesting biological activities.
Propriétés
Nom du produit |
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)10-5-7-14(8-6-10)12(15)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3 |
Clé InChI |
GZBGPLYWYCOXHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

